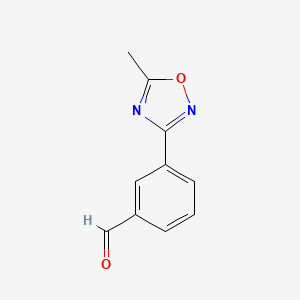

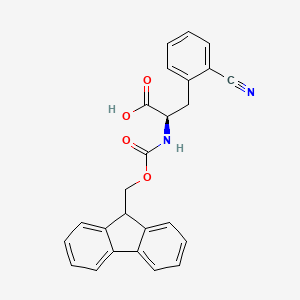

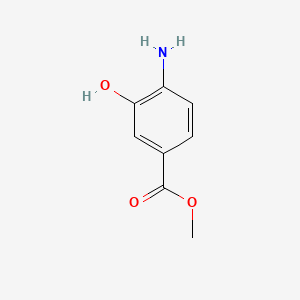

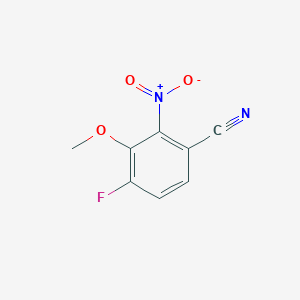

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-cyanophenyl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.Chemical Reactions Analysis

This involves studying the compound’s reactivity, including its possible reactions, reaction conditions, and the products formed.Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, stability, etc., as well as its chemical properties like acidity/basicity, redox potential, etc.Wissenschaftliche Forschungsanwendungen

Bioimaging Applications

One significant application of fluorenyl derivatives is in bioimaging. A study by Morales et al. (2010) focused on a water-soluble fluorene derivative for bioimaging, demonstrating its potent linear photophysical characteristics and two-photon absorption (2PA) properties. The fluorene derivative showed high fluorescence quantum yield and strong aggregation in water, making it particularly attractive for integrin imaging due to its high alpha(v)beta(3) integrin selectivity. This underscores the compound's potential in enhancing bioimaging techniques through improved selectivity and sensitivity (Morales et al., 2010).

Liquid Crystallinity

Yamamoto et al. (2005) investigated the liquid crystallinity values of 2-fluorenyl 4-alkylbenzoates, comparing them with those of biphenyl homologues. The study revealed significant properties related to the cyano group or hydrogen used as the end group, showcasing the compound's relevance in understanding and developing materials with specific liquid crystalline properties (Yamamoto et al., 2005).

Peptide Synthesis

In peptide synthesis, Šebesta and Seebach (2003) described the preparation of new N-Fmoc-protected β2-homoamino acids, with a focus on diastereoselective amidomethylation. This process is vital for the large-scale preparation of Fmoc-β2hXaa-OH for solid-phase syntheses of β-peptides, highlighting the compound's utility in advancing peptide synthesis methodologies (Šebesta & Seebach, 2003).

Novel Material Development

Kshtriya, Koshti, and Gour (2021) explored the self-assembly of Fmoc variants of threonine and serine, discovering controlled morphological changes at the supramolecular level. This investigation opens pathways for designing novel self-assembled architectures with potential applications in material science and nanotechnology, showcasing the broad applicability of fluorenyl derivatives in developing new materials (Kshtriya et al., 2021).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.

Zukünftige Richtungen

This involves speculating on possible future research directions, applications, or improvements related to the compound.

Eigenschaften

IUPAC Name |

(2R)-3-(2-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4/c26-14-17-8-2-1-7-16(17)13-23(24(28)29)27-25(30)31-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFGBBASKOIPEW-HSZRJFAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-cyanophenyl)propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

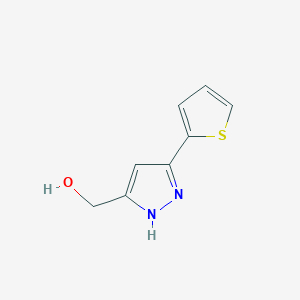

![[5-(2-Furyl)isoxazol-3-yl]methylamine](/img/structure/B1310981.png)